molecular formula C14H15F2N3O2 B031675 [(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol CAS No. 160709-02-4

[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol

Cat. No.: B031675
CAS No.: 160709-02-4
M. Wt: 295.28 g/mol
InChI Key: YGEFLWFVJLRJDL-YGRLFVJLSA-N
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Description

[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol is a useful research compound. Its molecular formula is C14H15F2N3O2 and its molecular weight is 295.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives, including compounds with structures similar to “[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol”, have been extensively researched for their diverse biological activities. These compounds exhibit a wide range of biological properties, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The synthesis and application of these derivatives in scientific research highlight their potential in developing new therapeutic agents. The modern synthesis techniques allow for chemical modeling of 1,2,4-triazoles, exploring their use in various biological applications (Ohloblina, 2022).

Advances in Triazole Derivatives

Recent advancements in the synthesis and biological evaluation of triazole derivatives have led to the exploration of their potential uses in medicine. The structural variations within the triazole class allow for the development of new drugs with a wide range of biological activities. The focus has been on creating novel triazoles with therapeutic properties against various diseases, including inflammatory disorders, microbial infections, and even neglected diseases. This research emphasizes the need for new, efficient synthetic methods that are aligned with green chemistry principles and address the challenges posed by new diseases and drug-resistant pathogens (Ferreira et al., 2013).

CO2 Capture and Conversion

Nitrogen-doped porous polymers, including triazole-based frameworks, have been identified as promising materials for CO2 capture and conversion. These materials exhibit high surface area, structural tunability, and stability, making them suitable for capturing CO2 from various sources. Research in this area aims to develop sustainable and efficient methods for reducing atmospheric CO2 levels, utilizing triazole-based compounds to convert CO2 into valuable products such as fuels and chemicals (Mukhtar et al., 2020).

Mechanism of Action

While the exact mechanism of action for this compound is not known, it is likely similar to other triazole antifungals. These drugs typically work by inhibiting the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .

Properties

IUPAC Name

[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2/c15-11-1-2-12(13(16)3-11)14(4-10(5-20)6-21-14)7-19-9-17-8-18-19/h1-3,8-10,20H,4-7H2/t10-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEFLWFVJLRJDL-YGRLFVJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CO[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301107737
Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-(hydroxymethyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160709-02-4
Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-(hydroxymethyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160709-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-(hydroxymethyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301107737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol
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Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-(hydroxymethyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
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